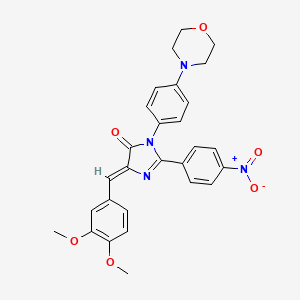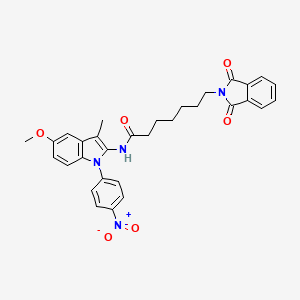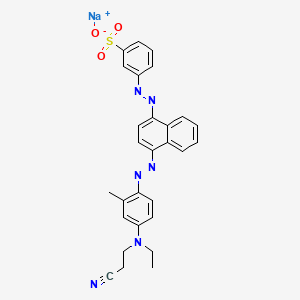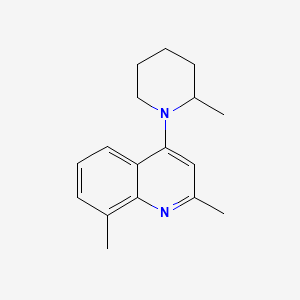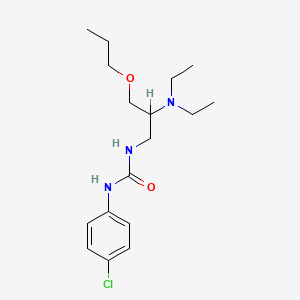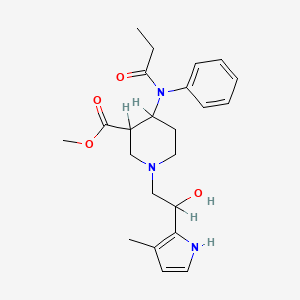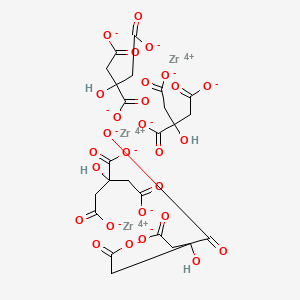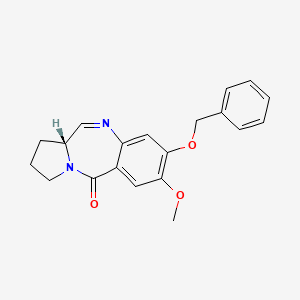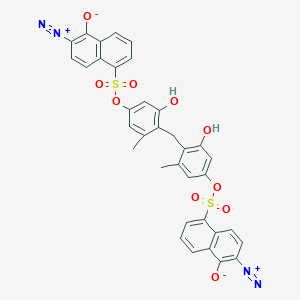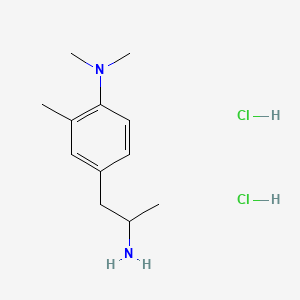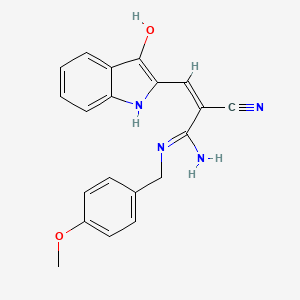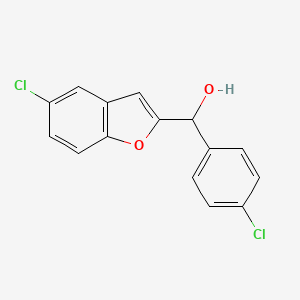
N,3-diphenylprop-2-ynethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3-diphenylprop-2-ynethioamide is an organic compound that belongs to the class of chalcones Chalcones are α,β-unsaturated ketones with two aromatic rings linked by a three-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,3-diphenylprop-2-ynethioamide typically involves the reaction of acetophenone with substituted benzaldehyde in the presence of a base, such as potassium hydroxide, in ethanol. This reaction, known as the Claisen-Schmidt condensation, results in the formation of the chalcone framework. The thioamide group is then introduced through further chemical modifications.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N,3-diphenylprop-2-ynethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N,3-diphenylprop-2-ynethioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of fluorescent materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of N,3-diphenylprop-2-ynethioamide involves its interaction with specific molecular targets and pathways. The compound’s thioamide group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. Additionally, its aromatic rings can participate in π-π interactions with biological molecules, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
1,3-diphenylprop-2-en-1-one:
1,3-diphenylprop-2-yn-1-one: Similar to N,3-diphenylprop-2-ynethioamide but with a carbonyl group instead of a thioamide.
Uniqueness
This compound is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
14901-33-8 |
|---|---|
Fórmula molecular |
C15H11NS |
Peso molecular |
237.32 g/mol |
Nombre IUPAC |
N,3-diphenylprop-2-ynethioamide |
InChI |
InChI=1S/C15H11NS/c17-15(16-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,(H,16,17) |
Clave InChI |
BFZUFBOVFYMLLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC(=S)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


